6-Bromo-4-nitro-1,2-dihydroindazol-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-nitro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDBVIHXQZOOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 6 Bromo 4 Nitro 1,2 Dihydroindazol 3 One
Reactions at the Indazolone Nitrogen Atoms (N1 and N2)
Alkylation and Acylation Reactions
The nitrogen atoms of the indazolone ring are susceptible to electrophilic attack, most commonly through alkylation and acylation reactions. These reactions typically proceed by deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkyl or acyl halide. For instance, studies on related nitro-substituted indazoles have demonstrated that N-alkylation is a feasible and common modification. In one example, 3-bromo-6-nitroindazole was successfully alkylated with propargyl bromide in the presence of potassium carbonate and a phase-transfer catalyst, tetra-n-butylammonium bromide. researchgate.net This reaction highlights a standard method for introducing functional groups onto the indazole nitrogen, which is applicable to 6-bromo-4-nitro-1,2-dihydroindazol-3-one.
Acylation reactions follow a similar principle, employing acylating agents like acid chlorides or anhydrides to introduce carbonyl functionalities. These N-substituted derivatives are crucial intermediates for synthesizing more complex molecular architectures.
Table 1: General Scheme for N-Alkylation of Indazolones
| Reactant | Reagents | Product |
|---|
Directed Functionalization at N-Positions
A significant challenge in the functionalization of indazolones is controlling the regioselectivity of the reaction between the N1 and N2 positions. The distribution of N1 and N2 substituted products often depends on the specific reaction conditions, including the choice of solvent, base, and electrophile, as well as the substitution pattern on the indazolone ring itself. While direct studies on this compound are not extensively detailed in the available literature, research on analogous heterocyclic systems shows that achieving selective functionalization often requires carefully optimized conditions or the use of directing or protecting groups. These strategies are essential for the rational design and synthesis of specific isomers for targeted applications.
Reactions at the Indazolone Carbon Framework
The carbon skeleton of this compound offers multiple avenues for modification, primarily through reactions involving the benzene (B151609) ring.
Electrophilic Aromatic Substitution Reactions on the Benzene Moiety
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, the benzene portion of this compound is significantly deactivated towards electrophilic attack. This deactivation arises from the potent electron-withdrawing effects of the nitro group, the inductive effect of the bromine atom, and the fused pyrazolone (B3327878) ring. wikipedia.orgmasterorganicchemistry.com
The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position, while the bromine atom is a deactivating ortho-para director. wikipedia.org In this molecule, the C5 and C7 positions are the only available sites for substitution. The directing effects of the existing substituents are in conflict, which would likely lead to a mixture of products and poor regioselectivity under the harsh conditions required to overcome the ring's deactivation. Consequently, direct electrophilic aromatic substitution is not a preferred method for modifying this particular scaffold.
Nucleophilic Aromatic Substitution Reactions (SNAr) on the Nitro-Substituted Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aromatic rings bearing strong electron-withdrawing groups, such as a nitro group. nih.govmdpi.com These reactions proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. nih.gov The rate of SNAr is significantly enhanced when the leaving group is positioned ortho or para to the electron-withdrawing substituent.
In this compound, the bromine atom (a potential leaving group) is at the C6 position, which is meta to the C4-nitro group. This meta-relationship does not provide the necessary resonance stabilization for the intermediate that would be formed upon nucleophilic attack at C6. stackexchange.com Therefore, the direct displacement of the bromide via a classical SNAr mechanism is electronically disfavored and unlikely to proceed efficiently. While displacement of the nitro group itself or SNAr-H reactions at activated positions are theoretically possible, they would require specific reagents and conditions.
Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)
The bromine atom at the C6 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and are widely used in modern organic synthesis. mdpi-res.com
Suzuki-Miyaura Reaction The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including nitro groups and unprotected N-H moieties, making it highly suitable for modifying this compound. nih.govnih.govmdpi.com Aryl, heteroaryl, and even some alkyl groups can be introduced at the C6 position using this method. nih.gov
Table 2: Representative Suzuki-Miyaura Reaction
| Reaction | Description |
|---|---|
| General Scheme | This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 6-Aryl/Alkyl-4-nitro-1,2-dihydroindazol-3-one |
| Typical Conditions | Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) complexes. nih.govresearchgate.netBase: K₂CO₃, Cs₂CO₃, K₃PO₄. nih.govmdpi.comSolvent: Dioxane, Toluene (B28343), DMF, often with water. nih.govmdpi.com | | | |
Stille Reaction The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org It is a highly effective method for creating C-C bonds, particularly for sp²-sp² couplings. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgpsu.edu Although organotin reagents are toxic, the Stille reaction remains a valuable synthetic tool due to its reliability and broad substrate scope.
Heck Reaction The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful method for C-C bond formation and vinylation of aryl halides. beilstein-journals.org Studies on similar bromo-substituted heterocyclic systems, such as thieno[2,3-d]pyrimidines, have shown that Heck couplings are effective for introducing acrylate (B77674) and other vinyl groups. rsc.org The reaction typically requires a palladium catalyst, a base, and sometimes an additive like tetrabutylammonium (B224687) chloride to proceed efficiently. rsc.org
Table 3: Representative Heck Reaction
| Reaction | Description |
|---|---|
| General Scheme | This compound + Alkene --(Pd catalyst, Base)--> 6-Vinyl-4-nitro-1,2-dihydroindazol-3-one |
| Typical Conditions | Catalyst: Pd(OAc)₂, Pd/C. beilstein-journals.orgBase: Et₃N, K₂CO₃. researchgate.netSolvent: DMF, DMA. researchgate.net | | | |
Sonogashira Reaction The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org This reaction is the premier method for synthesizing arylalkynes. The reaction is broadly tolerant of functional groups, and modern protocols often allow for copper-free conditions. nih.gov This method can be readily applied to the C6-bromo position of the indazolone to install an alkynyl substituent, a versatile functional group for further transformations. researchgate.netbeilstein-journals.orgnih.gov
Table 4: Representative Sonogashira Reaction
| Reaction | Description |
|---|---|
| General Scheme | This compound + Terminal Alkyne --(Pd catalyst, Cu(I), Base)--> 6-Alkynyl-4-nitro-1,2-dihydroindazol-3-one |
| Typical Conditions | Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄. researchgate.netCo-catalyst: CuI. researchgate.netBase: Et₃N, i-Pr₂NH. beilstein-journals.orgSolvent: Toluene, DMF, THF. researchgate.netbeilstein-journals.org | | | |
Transformations at the Carbonyl Group (C3)
The carbonyl group at the C3 position of the indazolone ring is a key site for chemical modification, allowing for the introduction of various functional groups and the synthesis of diverse derivatives.
One of the fundamental transformations of the C3-carbonyl group is its conversion to a thiocarbonyl group. This thionation reaction is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.govmdpi.com The reaction involves the replacement of the carbonyl oxygen atom with a sulfur atom, yielding the corresponding 6-bromo-4-nitro-1,2-dihydroindazole-3-thione. The mechanism of thionation with Lawesson's reagent proceeds through a more reactive dithiophosphine ylide intermediate, which interacts with the carbonyl to form a thiaoxaphosphetane intermediate. nih.gov This intermediate then undergoes a cycloreversion to furnish the thiocarbonyl compound. While specific studies on the thionation of this compound are not extensively documented, the general reactivity of carbonyls with Lawesson's reagent suggests this transformation is feasible. The reaction rate can be influenced by the solvent and temperature, with toluene and acetonitrile (B52724) being common solvents for such reactions. nih.gov
Another significant transformation at the C3 position is the conversion of the carbonyl group into a halogen. For instance, treatment of indazol-3-ones with reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) can yield the corresponding 3-chloroindazoles. This transformation is crucial for subsequent nucleophilic substitution reactions at the C3 position, opening avenues for the introduction of a wide array of substituents.
Ring Transformations and Rearrangement Reactions Involving Indazolones
The indazolone ring system can undergo several rearrangement and ring-opening reactions, leading to the formation of other important heterocyclic structures. These transformations are often influenced by the substituents on the indazolone core and the reaction conditions.
Ring Opening Pathways
The ring-opening of indazolones can be initiated under both acidic and basic conditions, although specific pathways for this compound are not detailed in the available literature. Generally, acid-catalyzed ring-opening can occur via protonation of the carbonyl oxygen, followed by nucleophilic attack. nih.govkhanacademy.org The presence of strong electron-withdrawing groups, such as the nitro group in the target molecule, would likely influence the electron density of the ring and its susceptibility to nucleophilic attack.
Base-catalyzed ring-opening is also a known pathway for certain heterocyclic systems, often involving the deprotonation of an N-H bond followed by ring cleavage. libretexts.orgmasterorganicchemistry.compearson.com For N-substituted indazolones, the reaction can proceed through the cleavage of the N-N bond. acs.org
Conversions to Other Heterocyclic Systems
Indazolones serve as versatile precursors for the synthesis of other important heterocyclic scaffolds, such as quinazolinones and benzimidazoles.
A notable transformation is the palladium-catalyzed tandem reaction of 1-aryl- and 2-aryl-1,2-dihydro-3H-indazol-3-ones with aldehydic N-tosylhydrazones, which yields 1,2-di(hetero)aryl- and 2,3-di(hetero)aryl-2,3-dihydroquinazolin-4(1H)-ones, respectively. acs.org This reaction proceeds through a cascade process involving the generation of a palladium-carbenoid complex, nucleophilic attack by the indazolone, and subsequent intramolecular ring expansion via cleavage of the N-N bond. acs.org A similar rearrangement of 2-substituted indazolones to 2-carboxylate-2,3-dihydroquinazolin-4-(1H)-ones has also been reported, occurring through a ring-opening and cyclization sequence. researchgate.net The presence of electron-withdrawing groups, such as a nitro group, has been observed to accelerate the rearrangement of indazole oxides to quinazolines. nih.gov
Furthermore, indazoles can be photochemically converted into benzimidazoles. nih.govresearchgate.netnih.govscientificupdate.com This phototransposition involves a nitrogen-carbon transposition and is influenced by the tautomeric form of the indazole. The 2H-tautomer of indazole exhibits stronger light absorption at longer wavelengths, facilitating a high-yielding conversion to the corresponding benzimidazole (B57391) under UVB or UVA irradiation. nih.gov The reaction yield is also correlated with the electron density at the N2 position of the indazole substrate. nih.gov While this transformation has been demonstrated for various substituted indazoles, its applicability to this compound would depend on the specific photochemical conditions and the stability of the starting material and intermediates under irradiation.
Advanced Research Applications of 6 Bromo 4 Nitro 1,2 Dihydroindazol 3 One As a Chemical Scaffold and Research Tool
Utilization in Chemical Biology Research as Molecular Probes
Investigation of Molecular Interactions and Pathways in vitro
While direct in vitro studies on the molecular interactions of 6-Bromo-4-nitro-1,2-dihydroindazol-3-one are not extensively documented in publicly available literature, the broader class of nitro-substituted indazoles and indazolones has been the subject of significant research, particularly in the context of drug discovery. These studies provide a strong basis for inferring the potential applications of the target compound.
Derivatives of the indazole scaffold are known to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular pathways. For instance, certain indazole derivatives have been investigated as inhibitors of kinases such as Akt, which is a key node in cell signaling pathways related to cancer. ucsf.edu The presence of the nitro group on the indazole ring can significantly influence the compound's electronic properties and its potential to form specific interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues within a kinase's ATP-binding pocket.
Furthermore, nitroaromatic compounds are known to undergo bioreduction in cellular environments, a process that can lead to the generation of reactive nitrogen species. This mechanism is a key aspect of the biological activity of several nitro-containing drugs. Studies on related 5-nitroindazolin-3-one derivatives have shown that the nitro group is crucial for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism involves the enzymatic reduction of the nitro group, leading to oxidative stress within the parasite. sapphirebioscience.com This suggests that this compound could be a valuable tool for investigating similar redox-mediated cellular pathways in vitro.
The bromo-substituent at the 6-position offers a site for further chemical modification, allowing for the generation of a library of analogs. These analogs can be used in structure-activity relationship (SAR) studies to probe the molecular interactions that govern the biological activity of this class of compounds. By systematically altering the substituent at this position, researchers can gain insights into the specific steric and electronic requirements for optimal interaction with a biological target.
Table 1: Examples of Biologically Active Indazole and Indazolone Derivatives
| Compound Class | Biological Target/Activity | Research Focus |
|---|---|---|
| Indazole Derivatives | Protein Kinase (e.g., Akt) Inhibitors | Anti-cancer drug development ucsf.edusigmaaldrich.com |
| 5-Nitroindazolin-3-ones | Trypanosoma cruzi | Antiparasitic drug discovery, oxidative stress pathways sapphirebioscience.com |
| 6-Bromo-1H-indazole Analogs | Antimicrobial Agents | Development of new antibiotics and antifungals researchgate.net |
Development of Fluorescent or Isotopic Labels for Research Applications
The development of molecular probes, such as fluorescent or isotopically labeled compounds, is essential for visualizing and quantifying biological processes. The this compound scaffold possesses features that make it a candidate for the development of such research tools.
Fluorescent Labels: The indazole core itself can serve as a fluorophore, and its photophysical properties can be tuned by the introduction of various substituents. Research on other heterocyclic systems, such as quinazolinones and imidazoles, has demonstrated that conjugation and substitution can lead to the development of fluorescent probes with desirable properties, including sensitivity to the local environment (e.g., pH, viscosity) and the ability to target specific cellular compartments like mitochondria or lysosomes. nih.govrsc.org
While the intrinsic fluorescence of this compound has not been specifically characterized, the presence of the nitro group, a strong electron-withdrawing group, and the bromine atom, which can influence intersystem crossing, suggests that its photophysical properties could be complex. The synthesis of derivatives where the bromo or nitro groups are replaced or used as handles for attaching known fluorophores could lead to novel probes. For instance, palladium-catalyzed cross-coupling reactions at the bromine-substituted position are a common strategy for introducing fluorescent moieties. nih.gov
Isotopic Labels: Isotopic labeling is a powerful technique for tracking the metabolic fate of a molecule and for use in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The synthesis of radiolabeled nitroimidazole derivatives has been a significant area of research for imaging hypoxic tumors, as the nitro group is preferentially reduced in low-oxygen environments. ucsf.eduresearchgate.net
The this compound scaffold could be isotopically labeled in several ways. For example, the bromine atom could be replaced with a radioactive isotope of bromine (e.g., ⁷⁶Br or ⁷⁷Br) for PET or SPECT imaging. Alternatively, the synthesis could be adapted to incorporate carbon-11 (B1219553) or fluorine-18, which are common PET isotopes. Given the interest in nitro-containing compounds as hypoxia imaging agents, a radiolabeled version of this compound could be a valuable research tool in oncology.
Contributions to Methodological Organic Synthesis
The this compound scaffold is a versatile building block in organic synthesis, offering multiple reaction sites for the construction of more complex molecules. The presence of the bromo and nitro groups, along with the reactive positions on the indazolone ring system, allows for a variety of chemical transformations.
The bromine atom at the C6-position is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex architectures found in many pharmaceuticals and materials. For example, the Suzuki-Miyaura coupling of bromo-indazoles with various boronic acids has been used to synthesize a diverse library of arylated indazoles for biological screening. nih.gov
The nitro group at the C4-position serves as a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic aromatic substitution. It can also be reduced to an amino group, which can then be further functionalized. This amino group can serve as a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, or it can be used in cyclization reactions to build additional heterocyclic rings. nih.gov The synthesis of the historic dye Tyrian purple (6,6'-dibromoindigo) has been achieved using 4-bromo-2-nitrobenzaldehyde (B1297750) as a key intermediate, highlighting the synthetic utility of bromo-nitro substituted aromatic compounds. nih.gov
Furthermore, the indazolone core itself can undergo various reactions. The N-H bonds can be alkylated or arylated, and the carbonyl group can potentially participate in condensation reactions. The development of synthetic methods utilizing the unique reactivity of this scaffold contributes to the broader field of heterocyclic chemistry. The synthesis of N-vinyl-nitro-indazoles from N-(2-bromoethyl)-nitro-indazoles demonstrates the utility of these compounds in preparing precursors for cycloaddition reactions. researchgate.net
Table 2: Key Synthetic Transformations of Bromo-Nitro-Indazole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-C coupled biaryl compounds | nih.gov |
| Nitro Group Reduction | Reducing agents (e.g., SnCl₂, H₂/Pd) | Amino-indazole derivatives | nih.gov |
| N-Alkylation | Alkyl halide, base | N-substituted indazoles | researchgate.net |
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of indazolone derivatives is an active area of research, with a growing emphasis on environmentally benign and efficient methods. ucdavis.eduorganic-chemistry.orgorganic-chemistry.org Future efforts concerning 6-Bromo-4-nitro-1,2-dihydroindazol-3-one will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
One promising avenue is the adoption of photochemical methods . The photochemical generation of reactive intermediates, such as o-nitrosobenzaldehydes from o-nitrobenzyl alcohols, has been shown to be an effective strategy for constructing 1,2-dihydro-3H-indazol-3-ones in aqueous solvents at room temperature. ucdavis.eduorganic-chemistry.org This approach offers mild reaction conditions and could be adapted for the synthesis of this compound, potentially reducing the environmental impact. Research in this area could explore the optimization of photochemical conditions for this specific substrate, including light source, solvent, and reaction time, to maximize yield and purity. ucdavis.eduorganic-chemistry.orgresearchgate.net
Another key area for development is flow chemistry . Continuous flow processes offer significant advantages over batch synthesis, including enhanced reaction control, improved safety, and easier scalability. springerprofessional.demdpi.comnih.gov The application of flow chemistry to the synthesis of heterocyclic compounds, including indazoles, is a rapidly growing field. springerprofessional.demdpi.com Future research could focus on developing a continuous flow synthesis for this compound, which would not only improve efficiency but also allow for the in-line purification and subsequent functionalization of the molecule.
The exploration of green brominating agents and nitrating conditions will also be crucial. Traditional methods for introducing bromo and nitro groups can involve hazardous reagents. youtube.com Investigating the use of more environmentally friendly reagents, such as N-bromosuccinimide in greener solvents or solid-supported nitrating agents, could significantly improve the sustainability of the synthesis. doaj.org
| Synthesis Strategy | Potential Advantages | Research Focus |
| Photochemical Synthesis | Mild reaction conditions, use of aqueous solvents, reduced waste. ucdavis.eduorganic-chemistry.org | Optimization for this compound, investigation of different photosensitizers. |
| Flow Chemistry | Enhanced control, improved safety, scalability, potential for automation. springerprofessional.demdpi.com | Development of a continuous flow process, integration with in-line purification. |
| Green Reagents | Reduced toxicity and environmental impact. doaj.org | Exploration of alternative brominating and nitrating agents. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The presence of multiple functional groups—a bromine atom, a nitro group, and the indazolone core—makes this compound a versatile substrate for a wide range of chemical transformations. chemicalbook.comnih.govnumberanalytics.com Future research should aim to systematically explore the reactivity of this compound to unlock its full synthetic potential.
The bromo substituent at the 6-position is a prime site for modification. It can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkyl, and amino functionalities. chim.it This would enable the creation of a diverse library of derivatives with potentially novel biological activities.
The nitro group at the 4-position also offers a rich avenue for chemical exploration. Its reduction to an amino group would provide a key intermediate for further derivatization, such as acylation, sulfonylation, or the formation of new heterocyclic rings. numberanalytics.com The selective reduction of the nitro group in the presence of the bromo substituent would be a key challenge to address.
Furthermore, the indazolone ring itself can participate in various reactions. N-alkylation or N-arylation at the 1- or 2-position can be explored to modulate the compound's properties. The carbonyl group at the 3-position could also be a target for nucleophilic attack or condensation reactions. The reactivity of indazolylio oxides, which can be derived from indazolols, has been shown to lead to a variety of substituted indazolones and other heterocyclic systems, suggesting that similar transformations could be explored for this compound. rsc.org
| Functional Group | Potential Transformations | Research Focus |
| 6-Bromo | Suzuki, Heck, Buchwald-Hartwig, and other cross-coupling reactions. | Developing selective coupling conditions and exploring a wide range of coupling partners. |
| 4-Nitro | Selective reduction to an amino group, followed by derivatization. | Achieving selective reduction and synthesizing novel fused heterocyclic systems. |
| Indazolone Core | N-alkylation/arylation, reactions at the carbonyl group. | Investigating the regioselectivity of N-substitution and exploring condensations. |
Advancements in Computational Predictions for Design of New Indazolone Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govnih.gov For this compound, computational approaches can provide valuable insights into its properties and guide the design of new derivatives with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their biological activities. nih.govnih.govej-chem.org By developing robust QSAR models, it would be possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. These models can help identify the key structural motifs responsible for a particular biological effect. nih.gov
Molecular docking and molecular dynamics (MD) simulations can be used to investigate the potential interactions of this compound and its derivatives with biological targets, such as enzymes or receptors. nih.govnih.gov These techniques can predict the binding modes and affinities of the compounds, providing a rational basis for the design of more potent and selective inhibitors. For instance, docking studies could be performed against known cancer targets where other indazole derivatives have shown activity. nih.govnih.gov
Density Functional Theory (DFT) calculations can be utilized to understand the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the exploration of its chemical reactivity.
| Computational Method | Application | Research Focus |
| QSAR | Predicting biological activity, identifying key structural features. nih.govnih.gov | Developing models for anticancer, antimicrobial, or other relevant activities. |
| Molecular Docking/MD | Predicting binding modes and affinities to biological targets. nih.govnih.gov | Identifying potential protein targets and designing potent inhibitors. |
| DFT Calculations | Understanding electronic structure and predicting reactivity. | Elucidating reaction mechanisms and predicting spectroscopic properties. |
Emerging Research Applications Beyond Current Scope
While the primary focus for many indazolone derivatives has been in medicinal chemistry, the unique combination of functional groups in this compound suggests potential applications in other emerging fields. nih.govresearchgate.net
In materials science , the aromatic and heterocyclic nature of the compound, coupled with the potential for extensive functionalization, makes it an interesting building block for the synthesis of novel organic materials. For example, derivatives could be designed to exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The presence of bromine and nitro groups could also be exploited in the design of energetic materials or polymers with specific thermal or electronic properties.
The compound could also be explored as a chemical probe for studying biological processes. nih.gov Its ability to be functionalized with reporter groups (e.g., fluorophores, biotin) could allow for the development of tools to investigate the role of specific enzymes or receptors in cellular pathways. The reactivity of the bromo and nitro groups could be harnessed for covalent labeling of biological targets.
Furthermore, the development of derivatives could lead to applications in agrochemicals . The indazole scaffold is present in some herbicides, and the diverse library of compounds that can be generated from this compound could be screened for herbicidal or pesticidal activity. diva-portal.org
| Emerging Field | Potential Application | Research Focus |
| Materials Science | Organic electronics, fluorescent probes, energetic materials. | Synthesis and characterization of novel polymers and functional materials. |
| Chemical Biology | Chemical probes for studying biological systems. nih.gov | Design and synthesis of functionalized probes for target identification and imaging. |
| Agrochemicals | Herbicides, pesticides. diva-portal.org | Screening of a derivative library for activity against agricultural pests and weeds. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-4-nitro-1,2-dihydroindazol-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of nitroindazole precursors using brominating agents like N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperature (0–5°C) is effective. Optimization involves adjusting stoichiometry, reaction time, and solvent polarity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of H-NMR and C-NMR to confirm hydrogen and carbon environments, particularly the indazole ring protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm). IR spectroscopy identifies nitro (1520–1350 cm) and carbonyl (1650–1700 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular mass, while elemental analysis ensures stoichiometric accuracy .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH) to identify degradation pathways. Monitor via HPLC-UV for purity changes .
Advanced Research Questions
Q. How can contradictions in elemental analysis data (e.g., carbon/nitrogen percentages) be resolved?
- Methodological Answer : Discrepancies between calculated and observed values may arise from incomplete purification or hygroscopicity. Re-crystallize the compound using mixed solvents (e.g., ethanol/water) to remove impurities. Perform Karl Fischer titration to quantify moisture content. Cross-validate results using alternative methods like combustion analysis or X-ray crystallography .
Q. What experimental designs are suitable for studying the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : Employ Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids. Use a split-plot design to test variables: catalyst loading (0.5–5 mol%), base (KCO, CsCO), and solvent (DMF, toluene). Monitor reaction progress via TLC and isolate products using centrifugal partition chromatography .
Q. How can computational methods complement experimental data to predict the compound’s environmental fate?
- Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis rate constants and partition coefficients (log P). Molecular dynamics simulations predict interactions with soil organic matter. Validate predictions via laboratory studies measuring biodegradation half-lives in simulated aquatic systems (OECD 301F protocol) .
Q. What strategies address low yields in large-scale synthesis?
- Methodological Answer : Scale-up challenges often stem from exothermic reactions or poor mixing. Implement flow chemistry systems to enhance heat transfer and reproducibility. Use Design of Experiments (DoE) to optimize parameters (e.g., residence time, reagent concentration). Characterize intermediates via in-line FTIR to detect side reactions early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
